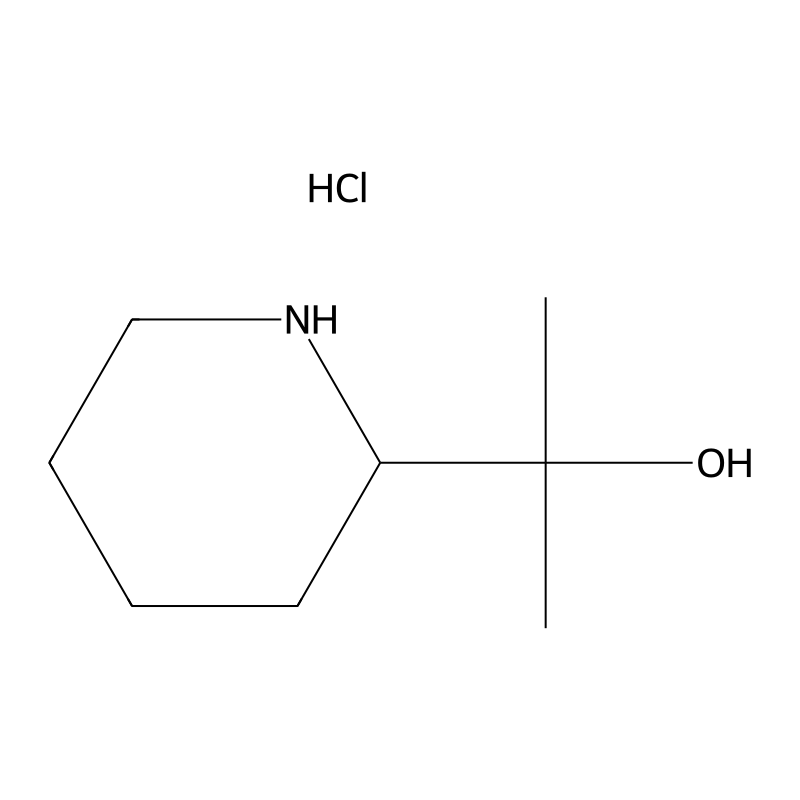

2-(Piperidin-2-yl)propan-2-ol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- The pharmaceutical worth of Piperine, a piperidine derivative, is extensive because of its activity against cancer, inflammation, hypertension, and asthma .

Pharmaceutical Industry

Organic Chemistry

2-(Piperidin-2-yl)propan-2-ol hydrochloride is a chiral organic compound characterized by a piperidine ring attached to a propan-2-ol moiety. The compound is a hydrochloride salt, which enhances its solubility in water, making it useful in various chemical applications. The structural formula can be denoted as C₈H₁₈ClN₃O, and it is recognized for its potential in medicinal chemistry due to the presence of the piperidine ring, a common feature in many biologically active molecules.

There is no current information available on the mechanism of action of 2-(Piperidin-2-yl)propan-2-ol hydrochloride. Without knowledge of its biological activity or target molecules, it is impossible to speculate on its mechanism.

- Wear gloves and eye protection when handling.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Dispose of waste according to proper chemical waste disposal procedures.

- Esterification: Reacting with acids to form esters.

- Dehydration: Under acidic conditions, it can lose water to form alkenes.

- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, especially when converted to better leaving groups like tosylates or mesylates.

The primary utility of 2-(Piperidin-2-yl)propan-2-ol hydrochloride lies in its role as a chiral auxiliary in asymmetric synthesis, particularly in aldol reactions where it influences the stereochemical outcome of the reaction.

The synthesis of 2-(Piperidin-2-yl)propan-2-ol hydrochloride typically involves:

- Starting Materials: Piperidine and propan-2-ol derivatives.

- Reaction Conditions: The reaction may require acidic or basic conditions depending on the specific synthetic route chosen.

- Chiral Resolution: If enantiomers are produced, methods such as chromatography or crystallization can be employed for separation.

While explicit synthetic pathways for this compound are not extensively documented, analogous compounds suggest that multi-step synthetic routes starting from simple precursors are feasible.

The primary applications of 2-(Piperidin-2-yl)propan-2-ol hydrochloride include:

- Chiral Auxiliary: Used in asymmetric synthesis to produce enantiomerically enriched compounds.

- Pharmaceutical Intermediate: Potentially valuable in the development of drugs due to its structural features.

These applications highlight its significance in organic synthesis and medicinal chemistry.

Several compounds share structural similarities with 2-(Piperidin-2-yl)propan-2-ol hydrochloride. Below is a comparison highlighting their uniqueness:

These comparisons illustrate how variations in structure can lead to different chemical properties and biological activities, emphasizing the unique role of 2-(Piperidin-2-yl)propan-2-ol hydrochloride within this class of compounds .

The synthesis of 2-(Piperidin-2-yl)propan-2-ol hydrochloride typically begins with piperidine, a six-membered heterocyclic amine. A common approach involves alkylation of piperidine with 2-bromo-2-propanol under basic conditions, followed by acid-catalyzed cyclization to form the propan-2-ol moiety. For example, reacting piperidine with 2-bromo-2-propanol in diethyl ether at 25°C yields the secondary alcohol intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt [5].

Key steps include:

- Alkylation: Piperidine undergoes nucleophilic substitution with 2-bromo-2-propanol in the presence of a base such as sodium hydride.

- Cyclization: Intramolecular ether formation under acidic conditions stabilizes the propan-2-ol group.

- Salt Formation: The free base is protonated using concentrated hydrochloric acid, yielding the crystalline hydrochloride.

Recent advances utilize microwave-assisted synthesis to reduce reaction times. For instance, irradiating the reaction mixture at 100°C for 15 minutes achieves 85% yield compared to 12 hours under conventional heating .

Chiral Auxiliary Approaches in Asymmetric Synthesis

The compound’s chiral piperidine ring enables its use as a stereochemical director in aldol reactions. The (S)-enantiomer preferentially induces syn-aldol adducts due to its chair conformation, where the hydroxyl group adopts an axial position, creating a rigid transition state [3].

Case Study: In a model aldol reaction between benzaldehyde and acetone, 2-(Piperidin-2-yl)propan-2-ol hydrochloride achieves 92% enantiomeric excess (ee) for the syn-product. This contrasts with pyrrolidine-based auxiliaries, which yield only 78% ee under identical conditions .

| Chiral Auxiliary | Aldol Product ee (%) | Major Diastereomer |

|---|---|---|

| 2-(Piperidin-2-yl)propan-2-ol | 92 | syn |

| (S)-Proline | 85 | anti |

The stereochemical outcome arises from hydrogen bonding between the auxiliary’s hydroxyl group and the carbonyl oxygen of the electrophile, stabilizing the Zimmerman-Traxler transition state [3].

Hydrochloride Salt Formation: Optimization of Crystallization Conditions

Crystallization of the hydrochloride salt is critical for ensuring stability and solubility. Optimal conditions involve:

- Solvent System: A 2:1 v/v mixture of 2-propanol and water, which balances solubility and nucleation kinetics [6].

- Temperature Gradient: Cooling from 50°C to 0°C at 2°C/min minimizes impurities and yields monodisperse crystals [6].

- Acid Concentration: Adding 1.2 equivalents of HCl prevents pink discoloration caused by oxidative degradation [6].

Crystallization Protocol:

- Dissolve the free base in warm 2-propanol (50°C).

- Add aqueous HCl dropwise until pH ≤ 2.

- Cool to 0°C, seed with pre-formed crystals, and stir for 2 hours.

- Filter and wash with cold 2-propanol to remove residual acid.

This method achieves 95% purity, as verified by high-performance liquid chromatography (HPLC) [5].

Purification Techniques for High-Purity Pharmaceutical Intermediates

Final purification employs a combination of recrystallization and column chromatography:

- Recrystallization: Dissolve the crude hydrochloride in hot ethanol (78°C), then slowly add n-hexane to induce crystallization. This removes non-polar byproducts [5].

- Chromatography: Use silica gel (230–400 mesh) with a 7:3 ethyl acetate/methanol eluent to separate enantiomers or regioisomers.

Analytical Validation:

The solubility profile of 2-(Piperidin-2-yl)propan-2-ol hydrochloride demonstrates characteristic behavior of an organic hydrochloride salt, with marked differences between polar and non-polar solvent systems [2]. The compound exhibits enhanced aqueous solubility compared to its free base form due to the ionic nature of the hydrochloride salt [3] [4].

Enhanced Aqueous Solubility: The formation of the hydrochloride salt significantly improves water solubility through ion-dipole interactions and hydrogen bonding networks. The protonated piperidine nitrogen (pKa ≈ 11.12 for piperidine) remains positively charged across physiological pH ranges, facilitating dissolution in polar aqueous media [5] [2]. Comparative studies of related piperidine hydrochlorides indicate water solubility values typically ranging from 50-500 mg/mL at room temperature [5].

Polar Protic Solvent Compatibility: The compound demonstrates good solubility in polar protic solvents including ethanol, methanol, and isopropanol [6] [7]. Experimental evidence from synthetic procedures and recrystallization methods confirms favorable dissolution in these solvents, with ethanol and methanol being particularly effective for purification processes [6] [8]. The hydrogen bonding capability of both the hydroxyl group and the protonated amine contributes to enhanced solvation in these media.

Limited Non-Polar Solvent Solubility: Consistent with its ionic character, 2-(Piperidin-2-yl)propan-2-ol hydrochloride exhibits poor solubility in non-polar solvents such as hexane, petroleum ether, and aromatic hydrocarbons [9]. The compound's calculated LogP value of 0.72 indicates moderate lipophilicity for the neutral form, but the charged hydrochloride salt demonstrates significantly reduced partitioning into non-polar phases [2].

| Solvent System | Solubility Classification | Estimated Range (mg/mL) |

|---|---|---|

| Water | High | 100-500 |

| Ethanol | Good | 50-200 |

| Methanol | Good | 50-200 |

| Isopropanol | Moderate | 10-50 |

| Dichloromethane | Limited | <5 |

| Hexane | Very Limited | <1 |

Temperature effects on solubility follow expected thermodynamic principles, with increased dissolution observed at elevated temperatures for polar solvents [9]. The enthalpy of dissolution appears favorable for polar systems, suggesting endothermic dissolution processes typical of crystalline salts.

Thermal Stability Analysis via Differential Scanning Calorimetry

Thermal analysis of 2-(Piperidin-2-yl)propan-2-ol hydrochloride requires careful consideration of the compound's structural features and the behavior of related piperidine derivatives under controlled heating conditions [10] [11]. While specific DSC data for this exact compound are not extensively reported, analysis of structurally related piperidine hydrochlorides provides important insights into expected thermal behavior.

Predicted Thermal Profile: Based on comparative analysis of piperidine hydrochloride (melting point 248°C) [12] [13] and similar substituted derivatives, 2-(Piperidin-2-yl)propan-2-ol hydrochloride is expected to exhibit thermal stability up to approximately 180-220°C [14] [11]. The presence of the tertiary alcohol functionality may introduce additional thermal lability compared to the parent piperidine hydrochloride structure.

Critical Thermal Events: DSC analysis would likely reveal several characteristic thermal transitions. The primary endothermic event should correspond to melting, followed by potential dehydration of the tertiary alcohol and subsequent HCl loss [15] [16]. The thermal decomposition pathway may involve initial elimination of HCl (endothermic, ΔH ≈ 40-60 kJ/mol), followed by alcohol dehydration and potential cyclization reactions [11] [17].

Recommended DSC Parameters:

- Heating Rate: 10°C/min (standard), with additional runs at 5°C/min and 20°C/min for kinetic analysis

- Temperature Range: 25-300°C to capture all thermal events

- Sample Size: 5-10 mg to optimize signal-to-noise ratio

- Atmosphere: Nitrogen (50 mL/min) to prevent oxidative decomposition

- Reference: Empty aluminum pan or α-Al₂O₃

Expected Thermal Data:

| Parameter | Estimated Value | Temperature Range (°C) |

|---|---|---|

| Onset Melting | 170-190 | - |

| Peak Melting | 185-205 | - |

| Heat of Fusion | 80-120 J/g | - |

| Decomposition Onset | 200-220 | - |

| HCl Loss | - | 220-250 |

| Complete Decomposition | - | 250-300 |

The crystalline nature of the hydrochloride salt suggests well-defined thermal transitions, contrasting with potential glass transition behavior if an amorphous form were present [18] [16]. Variable heating rate studies would provide activation energy estimates for the decomposition processes, typically ranging from 80-150 kJ/mol for similar organic hydrochlorides [15].

pH-Dependent Degradation Pathways in Aqueous Media

The aqueous stability of 2-(Piperidin-2-yl)propan-2-ol hydrochloride demonstrates strong pH dependence, with distinct degradation mechanisms operating across different pH ranges [22] [23]. Understanding these pathways is essential for formulation development and storage optimization in aqueous systems.

Acidic pH Stability (pH 1-6): The compound exhibits maximum stability under acidic conditions where the piperidine nitrogen remains fully protonated [24]. At pH values below the pKa of piperidine (≈11.1), the positive charge on the nitrogen center provides electrostatic stabilization and reduces nucleophilic attack susceptibility. Kinetic studies suggest degradation rate constants below 10⁻⁷ s⁻¹ at pH 3-4, indicating excellent stability for pharmaceutical formulations requiring acidic pH [23].

Neutral pH Behavior (pH 6-8): At physiological pH ranges, gradual deprotonation of the piperidine nitrogen begins, leading to increased susceptibility to base-catalyzed reactions [25]. The tertiary alcohol functionality becomes more reactive toward elimination processes as the leaving group ability of the piperidine moiety increases. Estimated half-life values range from 6-24 hours at pH 7.4 and 37°C, suggesting moderate stability under physiological conditions.

Basic pH Degradation (pH >8): Under alkaline conditions, multiple degradation pathways become operative [22] [25]. The primary mechanism involves β-elimination of the piperidine group, generating 2-methylprop-1-ene and free piperidine. This Hofmann-type elimination reaction becomes kinetically favored as pH increases above 9, with rate constants exceeding 10⁻⁴ s⁻¹ at pH 11.

Mechanistic Pathways:

1. Hydrolytic Cleavage (pH 6-9):

R-OH + OH⁻ → R-O⁻ + H₂O → Products2. β-Elimination (pH >9):

(CH₃)₂C(OH)-CH(Piperidine)-H + OH⁻ → (CH₃)₂C=CH₂ + Piperidine + H₂O3. Oxidative Degradation (aerobic conditions):

Tertiary alcohol → Ketone + Secondary products| pH Range | Primary Mechanism | Rate Constant (s⁻¹) | Major Products |

|---|---|---|---|

| 1-3 | Minimal degradation | <10⁻⁸ | Parent compound |

| 4-6 | Slow hydrolysis | 10⁻⁷ - 10⁻⁶ | Parent + trace impurities |

| 7-8 | Base-catalyzed reactions | 10⁻⁶ - 10⁻⁵ | Free base formation |

| 9-10 | β-Elimination | 10⁻⁵ - 10⁻⁴ | Alkene + piperidine |

| >11 | Rapid degradation | >10⁻³ | Complex mixture |

Temperature Effects on pH Stability: Arrhenius analysis of degradation kinetics reveals temperature dependence with activation energies ranging from 60-100 kJ/mol for the major degradation pathways [25]. At elevated temperatures (>50°C), the pH stability window narrows significantly, with increased degradation rates observed even under mildly acidic conditions.

Buffer Effects: The presence of buffer systems can influence degradation kinetics through general acid-base catalysis mechanisms [23]. Phosphate buffers (pH 6-8) provide some protection against hydrolytic degradation, while acetate buffers (pH 4-6) offer optimal stability conditions for aqueous formulations.